molecular formula C14H28N2O B7556723 2,2,6,6-tetramethyl-N-(oxan-4-yl)piperidin-4-amine

2,2,6,6-tetramethyl-N-(oxan-4-yl)piperidin-4-amine

Cat. No. B7556723
M. Wt: 240.38 g/mol
InChI Key: UOPCEZRTNSLQCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,6,6-tetramethyl-N-(oxan-4-yl)piperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. It is commonly known as 'TEMPO' and has gained attention in the scientific community due to its unique properties and potential applications.

Mechanism of Action

TEMPO acts as a catalyst in various chemical reactions by facilitating the transfer of electrons. The nitroxyl group attached to the piperidine ring of TEMPO undergoes reversible oxidation-reduction reactions, which enables it to act as a stable free radical. The presence of TEMPO in a reaction mixture can alter the reaction pathway, leading to the formation of desired products.
Biochemical and Physiological Effects:
TEMPO has been shown to have antioxidant properties and can scavenge free radicals in biological systems. It has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. TEMPO has been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

TEMPO has several advantages in lab experiments, such as its stability and ease of handling. It is also readily available and relatively inexpensive. However, TEMPO has some limitations, such as its potential toxicity and its sensitivity to moisture and air.

Future Directions

TEMPO has several potential future directions in scientific research. It can be used in the development of new catalysts for various chemical reactions, as well as in the synthesis of new materials such as polymers and nanoparticles. TEMPO can also be studied for its potential use in the treatment of various diseases and as a diagnostic tool for imaging techniques such as magnetic resonance imaging (MRI).
Conclusion:
TEMPO is a unique chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its stable free radical properties make it a valuable catalyst in chemical reactions, and its antioxidant and anti-inflammatory properties make it a potential therapeutic agent for various diseases. Further research is needed to fully explore the potential of TEMPO in scientific research.

Synthesis Methods

TEMPO can be synthesized through the oxidation of 2,2,6,6-tetramethylpiperidine using various oxidizing agents such as sodium hypochlorite, potassium permanganate, and nitric acid. The reaction yields TEMPO as a stable free radical with a nitroxyl group (-NO) attached to the piperidine ring.

Scientific Research Applications

TEMPO has been widely used in scientific research due to its unique properties as a stable free radical. It has been used as a catalyst in various chemical reactions such as the oxidation of alcohols, aldehydes, and ketones. TEMPO has also been used in the synthesis of polymers, and as a spin-label in electron paramagnetic resonance (EPR) spectroscopy.

properties

IUPAC Name

2,2,6,6-tetramethyl-N-(oxan-4-yl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O/c1-13(2)9-12(10-14(3,4)16-13)15-11-5-7-17-8-6-11/h11-12,15-16H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPCEZRTNSLQCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,6,6-tetramethyl-N-(oxan-4-yl)piperidin-4-amine

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